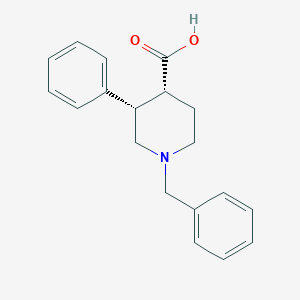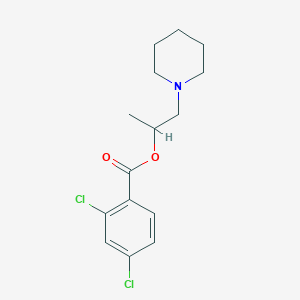![molecular formula C20H25NO B257307 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It is a potent and selective CB2 receptor agonist that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.
Mecanismo De Acción
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol is a selective CB2 receptor agonist. CB2 receptors are primarily found in immune cells and are involved in the regulation of immune function and inflammation. 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol binds to these receptors and activates them, leading to the modulation of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke. Additionally, it has been shown to reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol in lab experiments is its selectivity for the CB2 receptor. This allows for more specific targeting of immune cells and inflammation. However, one of the limitations is the low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for the study of 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on other physiological systems.
Métodos De Síntesis
The synthesis of 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol involves several steps, including the reaction of 2,3-dihydrofuran with propargyl bromide, followed by the reaction of the resulting propargylic alcohol with piperidine and a palladium catalyst. The final step involves the reduction of the resulting cyclopentene using lithium aluminum hydride. The yield of the synthesis is approximately 20%.
Propiedades
Nombre del producto |
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol |
|---|---|
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
4-(3-piperidin-1-ylprop-1-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-4-ol |
InChI |
InChI=1S/C20H25NO/c22-20(12-7-15-21-13-4-1-5-14-21)18-10-3-2-8-16(18)17-9-6-11-19(17)20/h2-3,8,10,17,19,22H,1,4-6,9,11,13-15H2 |
Clave InChI |
WTAZDFHOPHONGU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CC2(C3CCCC3C4=CC=CC=C42)O |
SMILES canónico |
C1CCN(CC1)CC#CC2(C3CCCC3C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)

![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)


![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)



![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)